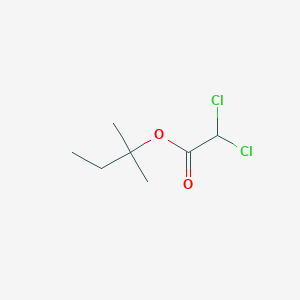
Acetic acid, dichloro, 1,1-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dichloro, 1,1-dimethylpropyl ester: is a chemical compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . It is an ester derivative of acetic acid, characterized by the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with dichloro-1,1-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, dichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and dichloro-1,1-dimethylpropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, dichloro, 1,1-dimethylpropyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of acetic acid, dichloro, 1,1-dimethylpropyl ester involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the molecular structure and the presence of reactive sites .
Comparación Con Compuestos Similares
- Acetic acid, dichloro-, methyl ester
- Acetic acid, 1,1-dimethylethyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Comparison: Acetic acid, dichloro, 1,1-dimethylpropyl ester is unique due to the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other similar esters. For example, the dichloro substitution enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
90380-53-3 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4-7(2,3)11-6(10)5(8)9/h5H,4H2,1-3H3 |
Clave InChI |
LNEQKJQITSWMMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
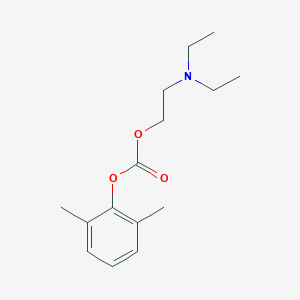
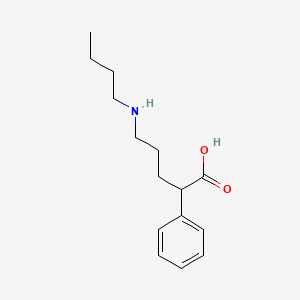
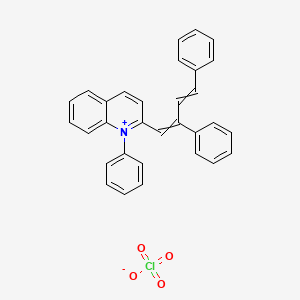
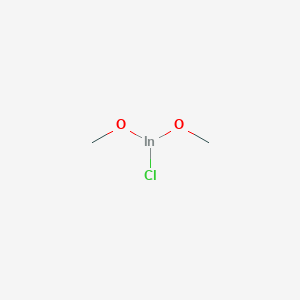
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
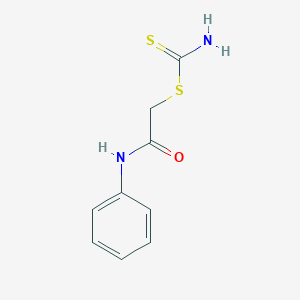
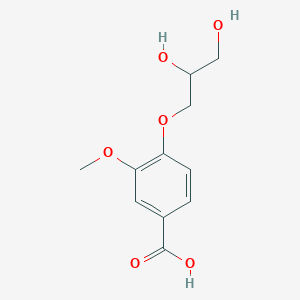
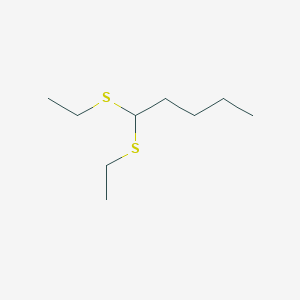
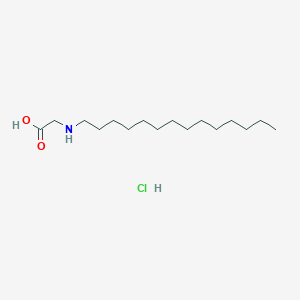
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
